Cas no 791834-44-1 (2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate)

2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate is a chiral piperidine derivative featuring a stereocontrolled framework with orthogonal protecting groups (benzyl and tert-butyl esters). The (2S,3S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The benzyl and tert-butyl ester groups provide selective deprotection pathways, enhancing versatility in multistep syntheses. The 5-methylene moiety introduces reactivity for further functionalization, such as Michael additions or cycloadditions. This compound is particularly useful in medicinal chemistry for constructing complex heterocycles or peptidomimetics. Its well-defined stereochemistry and bifunctional carboxylate protection make it a reliable building block for targeted molecular design.
2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate structure
791834-44-1 structure
Product Name:2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate
CAS No:791834-44-1
MF:C26H31NO4
MW:421.528647661209
CID:6783703
PubChem ID:16069575
Update Time:2025-11-04

2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-BENZYL 3-(TERT-BUTYL) (2S,3S)-1-BENZYL-5-METHYLENEPIPERIDINE-2,3-DICARBOXYLATE
    • 2-BENZYL3-(TERT-BUTYL)(2S,3S)-1-BENZYL-5-METHYLENEPIPERIDINE-2,3-DICARBOXYLATE
    • SCHEMBL12144934
    • 2-benzyl 3-tert-butyl(2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate
    • 2-benzyl 3-tert-butyl (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate
    • 791834-44-1
    • AQSMACUNECOFRF-GOTSBHOMSA-N
    • 2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate
    • Inchi: 1S/C26H31NO4/c1-19-15-22(24(28)31-26(2,3)4)23(25(29)30-18-21-13-9-6-10-14-21)27(16-19)17-20-11-7-5-8-12-20/h5-14,22-23H,1,15-18H2,2-4H3/t22-,23-/m0/s1
    • InChI Key: AQSMACUNECOFRF-GOTSBHOMSA-N
    • SMILES: O(C(C)(C)C)C([C@H]1CC(=C)CN(CC2C=CC=CC=2)[C@@H]1C(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 421.22530847g/mol
  • Monoisotopic Mass: 421.22530847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 55.8Ų

2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742784-1g
2-Benzyl 3-(tert-Butyl) (2s,3s)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate
791834-44-1 98%
1g
¥7150.00 2024-07-28

Additional information on 2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate

Comprehensive Guide to 2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate (CAS No. 791834-44-1)

The compound 2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate (CAS No. 791834-44-1) is a highly specialized chiral piperidine derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring both benzyl and tert-butyl ester groups, makes it a valuable intermediate in the development of bioactive molecules. Researchers and chemists frequently search for this compound due to its role in asymmetric synthesis and drug discovery.

One of the key features of 2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate is its stereochemistry, which is critical for achieving high enantioselectivity in synthetic pathways. The (2S,3S) configuration ensures that this compound can serve as a building block for chiral drugs, a topic of growing interest in the pharmaceutical industry. With the rise of personalized medicine, the demand for enantiomerically pure compounds like this has surged, making it a hot topic in scientific discussions.

In addition to its pharmaceutical applications, CAS No. 791834-44-1 is also explored in material science. Its piperidine core and functional groups allow for modifications that can lead to novel polymers or catalysts. This versatility has caught the attention of researchers working on sustainable materials, aligning with the global push toward green chemistry and eco-friendly innovations.

The synthesis of 2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate typically involves multi-step organic reactions, including esterification and chiral resolution techniques. These processes are often optimized for yield and purity, as the compound’s efficacy in downstream applications depends heavily on these factors. Laboratories and manufacturers prioritize high-purity grades to meet the stringent requirements of clinical and industrial applications.

Market trends indicate a steady increase in the demand for CAS No. 791834-44-1, driven by advancements in drug development and the need for chiral intermediates. Companies specializing in fine chemicals and custom synthesis are expanding their portfolios to include such niche compounds, catering to the evolving needs of the life sciences sector. This compound’s relevance in cutting-edge research ensures its continued prominence in scientific literature and commercial catalogs.

For researchers looking to purchase 2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate, it is essential to verify the supplier’s credentials and the compound’s purity specifications. Reputable suppliers provide detailed analytical data, including HPLC and NMR spectra, to confirm the identity and quality of the product. Proper storage conditions, such as refrigeration and protection from moisture, are also critical to maintain the compound’s stability over time.

In summary, 2-Benzyl 3-(tert-butyl) (2S,3S)-1-benzyl-5-methylenepiperidine-2,3-dicarboxylate (CAS No. 791834-44-1) is a pivotal compound in modern chemistry, with broad applications in pharmaceuticals and materials science. Its chiral properties and synthetic versatility make it a sought-after reagent for researchers aiming to develop innovative solutions in medicine and technology. As the scientific community continues to explore its potential, this compound is poised to remain a cornerstone of advanced chemical research.

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